molecular formula C6H10Cl2O3 B8617420 2-Chloroethyl 1-chloropropan-2-yl carbonate CAS No. 82947-32-8

2-Chloroethyl 1-chloropropan-2-yl carbonate

Cat. No. B8617420
Key on ui cas rn: 82947-32-8
M. Wt: 201.04 g/mol
InChI Key: KPUIRYIZYJELMM-UHFFFAOYSA-N
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Patent
US04349482

Procedure details

A mixture of 3.02 g (0.015 g mole) of 2-chloroethyl 1-chloro-2-propyl carbonate and 0.051 g (0.00015 g mole) of tetrabutylphosphonium bromide was heated at 190° C.-192° C. in a 10 ml reaction flask equipped with magnetic stirrer and a distillation head connected to a receiver containing 11.9 g of chloroform cooled to -60° C. The 2-chloroethyl 1-chloro-2-propyl carbonate starting material was prepared by reacting 1.5 moles of ethylene carbonate with about two moles each of propylene and chlorine at about room temperature as shown in Japanese Pat. No. 46,921/78. After 3 hours of heating, a residue of 0.20 g remained in the reaction flask and the receiver had gained 2.15 g in total weight. Nuclear magnetic resonance spectroscopic and chromatographic analyses of the reaction products indicated that 97 percent of the starting carbonate had been converted to a mixture of 83 percent of the theoretical quantity of propylene oxide and 6 percent of the theoretical amount of ethylene oxide together with corresponding yields of 1,2-dichloroethane and 1,2-dichloropropane, respectively.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.9 g
Type
solvent
Reaction Step Two
Quantity
3.02 g
Type
reactant
Reaction Step Three
Quantity
0.051 g
Type
catalyst
Reaction Step Three
Quantity
1.5 mol
Type
reactant
Reaction Step Four
Quantity
2 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1](=[O:11])([O:6][CH:7]([CH3:10])[CH2:8][Cl:9])[O:2][CH2:3][CH2:4][Cl:5].C1(=O)OCCO1.C=CC.[Cl:21]Cl.C(=O)([O-])[O-].C1OC1C.C1OC1>[Br-].C([P+](CCCC)(CCCC)CCCC)CCC.ClCCCl.C(Cl)(Cl)Cl>[C:1](=[O:11])([O:6][CH:7]([CH3:10])[CH2:8][Cl:9])[O:2][CH2:3][CH2:4][Cl:5].[Cl:9][CH2:8][CH:7]([Cl:21])[CH3:10] |f:7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
11.9 g
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
3.02 g
Type
reactant
Smiles
C(OCCCl)(OC(CCl)C)=O
Name
Quantity
0.051 g
Type
catalyst
Smiles
[Br-].C(CCC)[P+](CCCC)(CCCC)CCCC
Step Four
Name
Quantity
1.5 mol
Type
reactant
Smiles
C1(OCCO1)=O
Step Five
Name
Quantity
2 mol
Type
reactant
Smiles
C=CC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 190° C.-192° C. in a 10 ml reaction flask
CUSTOM
Type
CUSTOM
Details
equipped with magnetic stirrer
CUSTOM
Type
CUSTOM
Details
at about room temperature
TEMPERATURE
Type
TEMPERATURE
Details
After 3 hours of heating
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
C(OCCCl)(OC(CCl)C)=O
Name
Type
product
Smiles
ClCC(C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04349482

Procedure details

A mixture of 3.02 g (0.015 g mole) of 2-chloroethyl 1-chloro-2-propyl carbonate and 0.051 g (0.00015 g mole) of tetrabutylphosphonium bromide was heated at 190° C.-192° C. in a 10 ml reaction flask equipped with magnetic stirrer and a distillation head connected to a receiver containing 11.9 g of chloroform cooled to -60° C. The 2-chloroethyl 1-chloro-2-propyl carbonate starting material was prepared by reacting 1.5 moles of ethylene carbonate with about two moles each of propylene and chlorine at about room temperature as shown in Japanese Pat. No. 46,921/78. After 3 hours of heating, a residue of 0.20 g remained in the reaction flask and the receiver had gained 2.15 g in total weight. Nuclear magnetic resonance spectroscopic and chromatographic analyses of the reaction products indicated that 97 percent of the starting carbonate had been converted to a mixture of 83 percent of the theoretical quantity of propylene oxide and 6 percent of the theoretical amount of ethylene oxide together with corresponding yields of 1,2-dichloroethane and 1,2-dichloropropane, respectively.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.9 g
Type
solvent
Reaction Step Two
Quantity
3.02 g
Type
reactant
Reaction Step Three
Quantity
0.051 g
Type
catalyst
Reaction Step Three
Quantity
1.5 mol
Type
reactant
Reaction Step Four
Quantity
2 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1](=[O:11])([O:6][CH:7]([CH3:10])[CH2:8][Cl:9])[O:2][CH2:3][CH2:4][Cl:5].C1(=O)OCCO1.C=CC.[Cl:21]Cl.C(=O)([O-])[O-].C1OC1C.C1OC1>[Br-].C([P+](CCCC)(CCCC)CCCC)CCC.ClCCCl.C(Cl)(Cl)Cl>[C:1](=[O:11])([O:6][CH:7]([CH3:10])[CH2:8][Cl:9])[O:2][CH2:3][CH2:4][Cl:5].[Cl:9][CH2:8][CH:7]([Cl:21])[CH3:10] |f:7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
11.9 g
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
3.02 g
Type
reactant
Smiles
C(OCCCl)(OC(CCl)C)=O
Name
Quantity
0.051 g
Type
catalyst
Smiles
[Br-].C(CCC)[P+](CCCC)(CCCC)CCCC
Step Four
Name
Quantity
1.5 mol
Type
reactant
Smiles
C1(OCCO1)=O
Step Five
Name
Quantity
2 mol
Type
reactant
Smiles
C=CC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 190° C.-192° C. in a 10 ml reaction flask
CUSTOM
Type
CUSTOM
Details
equipped with magnetic stirrer
CUSTOM
Type
CUSTOM
Details
at about room temperature
TEMPERATURE
Type
TEMPERATURE
Details
After 3 hours of heating
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
C(OCCCl)(OC(CCl)C)=O
Name
Type
product
Smiles
ClCC(C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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